3-(1,1-Dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo(b,d)pyran-6-one

Catalog No.
S518251
CAS No.
335371-36-3
M.F
C23H28O4
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1,1-Dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibe...

CAS Number

335371-36-3

Product Name

3-(1,1-Dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo(b,d)pyran-6-one

IUPAC Name

1-hydroxy-9-methoxy-3-(2-methyloctan-2-yl)benzo[c]chromen-6-one

Molecular Formula

C23H28O4

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C23H28O4/c1-5-6-7-8-11-23(2,3)15-12-19(24)21-18-14-16(26-4)9-10-17(18)22(25)27-20(21)13-15/h9-10,12-14,24H,5-8,11H2,1-4H3

InChI Key

ZAIKPEWFCSQNQB-UHFFFAOYSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)OC)O

Solubility

Soluble in DMSO

Synonyms

3-(1,1-dimethyl-heptyl)-1-hydroxy-9-methoxy-benzo(c)chromen-6-one, AM 1710, AM-1710, AM1710

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)OC)O

Description

The exact mass of the compound 3-(1,1-Dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo(b,d)pyran-6-one is 368.1988 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

368.19875937 g/mol

Monoisotopic Mass

368.19875937 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R0GPP0WDF9

Dates

Modify: 2023-07-15
1: Li AL, Lin X, Dhopeshwarkar AS, Thomaz AC, Carey LM, Liu Y, Nikas SP, Makriyannis A, Mackie K, Hohmann AG. Cannabinoid CB2 Agonist AM1710 Differentially Suppresses Distinct Pathological Pain States and Attenuates Morphine Tolerance and Withdrawal. Mol Pharmacol. 2019 Feb;95(2):155-168. doi: 10.1124/mol.118.113233. Epub 2018 Nov 30. PubMed PMID: 30504240; PubMed Central PMCID: PMC6324648.
2: Wilkerson JL, Gentry KR, Dengler EC, Wallace JA, Kerwin AA, Armijo LM, Kuhn MN, Thakur GA, Makriyannis A, Milligan ED. Intrathecal cannabilactone CB(2)R agonist, AM1710, controls pathological pain and restores basal cytokine levels. Pain. 2012 May;153(5):1091-106. doi: 10.1016/j.pain.2012.02.015. Epub 2012 Mar 17. PubMed PMID: 22425445; PubMed Central PMCID: PMC3603341.
3: Rahn EJ, Thakur GA, Wood JA, Zvonok AM, Makriyannis A, Hohmann AG. Pharmacological characterization of AM1710, a putative cannabinoid CB2 agonist from the cannabilactone class: antinociception without central nervous system side-effects. Pharmacol Biochem Behav. 2011 Jun;98(4):493-502. doi: 10.1016/j.pbb.2011.02.024. Epub 2011 Mar 5. PubMed PMID: 21382397; PubMed Central PMCID: PMC3089437.

Explore Compound Types